1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine

Lipophilicity Physicochemical property Drug-likeness

Medicinal chemistry faces a gap: 1,2,4-triazole scaffolds dominate patents but lack the 1,2,3-triazole's metabolic stability and free-amine handle. This compound solves that. - **Free primary amine (C4)**: Enables direct amide/sulfonamide/urea library synthesis; no protecting groups needed. - **Click-ready core (CuAAC)**: Phenoxyethyl-azide precursor supports bioorthogonal probe strategies. - **Lead-like LogP 1.43**: Single HBD, compliant with Lipinski's Rule of Five. - **≥98% purity**: For R&D and further manufacturing use.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Cat. No. B13624167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C=C(N=N2)N
InChIInChI=1S/C10H12N4O/c11-10-8-14(13-12-10)6-7-15-9-4-2-1-3-5-9/h1-5,8H,6-7,11H2
InChIKeyQWSFDEOZHPMALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine Physicochemical Profile


1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine (CAS 1500901-51-8) is a 1,4-disubstituted 1,2,3-triazole bearing a free primary amine at the 4-position and a phenoxyethyl substituent at N1. Its molecular formula is C₁₀H₁₂N₄O with a molecular weight of 204.23 g/mol [1]. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach that ensures regioselective formation of the 1,4-disubstituted 1,2,3-triazole isomer [2]. Commercially, the compound is available from multiple suppliers at ≥98% purity for research and further manufacturing use only, with a calculated LogP of 1.43 and one hydrogen bond donor . Unlike its 1,2,4-triazole regioisomeric counterparts that have extensive antifungal patent coverage (e.g., EP0126430, EP3082805), this specific 1,2,3-triazol-4-amine scaffold has limited published primary biological data [3]. Its primary differentiation from analogs lies in its unique combination of a free amine handle for derivatization, a moderately lipophilic phenoxyethyl side chain, and the distinct electronic character of the 1,2,3-triazole core compared to the 1,2,4-triazole isomers prevalent in agrochemical and pharmaceutical patents.

1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine: Why Analogs Fail


The 1,2,3-triazol-4-amine scaffold is highly sensitive to N1-substituent identity; even structurally conservative changes to the side chain produce substantial differences in lipophilicity, hydrogen-bonding capacity, and biological target engagement [1]. Replacement of the phenoxyethyl group with shorter alkoxy chains (e.g., methoxypropyl) reduces LogP and alters conformational flexibility, while substitution with bulkier arylalkyl groups (e.g., phenylmethoxypropyl) increases steric bulk and π-stacking potential without preserving the specific oxygen-mediated hydrogen-bond acceptor geometry of the phenoxyethyl ether . Critically, 1,2,3-triazole regioisomers differ fundamentally from their 1,2,4-triazole counterparts in dipole moment, metabolic stability, and target protein interactions; the 1,2,3-triazole core is recognized as a metabolically stable amide bond bioisostere with distinct pharmacokinetic advantages, whereas 1,2,4-triazoles are predominantly exploited as cytochrome P450 inhibitors in antifungal applications [2]. Therefore, procurement specifications that require a specific N1-phenoxyethyl-1,2,3-triazol-4-amine architecture cannot be met by substituting with any 1,2,4-triazole isomer, alternative N1-substituted 1,2,3-triazole, or triazole-carboxylic acid derivative without risking loss of the desired physicochemical and biological profile.

1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine Differential Evidence


Lipophilicity: LogP Differentiation vs. Alkoxy Analogs

The measured LogP of 1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine is 1.43 . This value is substantially higher than the unsubstituted 1H-1,2,3-triazole core (LogP –0.49) and the 4-amino-4H-1,2,4-triazole isomer (LogP –2.07) , yet notably lower than the 1,2,4-triazole analog 5-(1-phenoxyethyl)-3-phenyl-1H-1,2,4-triazole (LogP 3.81) and structurally related phenoxyethyl-triazole antifungal scaffolds where LogP values commonly exceed 3.0 [1]. This intermediate lipophilicity positions the compound favorably for both aqueous solubility and membrane permeability in drug discovery screening cascades, avoiding the excessively high LogP (>3.5) associated with promiscuous binding and poor solubility while maintaining sufficient lipophilicity for target engagement.

Lipophilicity Physicochemical property Drug-likeness

Hydrogen Bond Donor Count vs. Carboxylic Acid Analogs

1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine possesses exactly one hydrogen bond donor (HBD, the primary amine) , compared to zero HBDs for N-substituted triazoles lacking a free amine, two HBDs for the 1,2,3-triazole-4-carboxylic acid analog (carboxylic acid OH + possible amine), and variable HBD counts for 1,2,4-triazole derivatives that often bear additional hydroxyl or sulfonamide groups [1]. According to Lipinski's Rule of Five, the optimal HBD count for oral bioavailability is ≤5, with lower counts generally favoring membrane permeability. The single HBD of this compound contrasts sharply with the 1-(2-phenoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid analog, which carries at least two HBDs and consequently exhibits reduced passive membrane permeability .

Hydrogen bonding Permeability Drug design

Regioisomeric Bioisostere Character of 1,2,3-Triazole Core

The 1,2,3-triazole ring is a well-established trans-amide bond bioisostere, with the N2 and N3 atoms mimicking the amide carbonyl oxygen and the C4–C5 bond mimicking the planar amide bond geometry; this property is fundamentally absent in 1,2,4-triazole isomers, which possess a different nitrogen arrangement (N1–N2–C3–N4–C5) and distinct electronic properties that favor heme iron coordination in CYP450 enzymes rather than amide bond mimicry [1]. Quantitative dipole moment measurements show that 1,2,3-triazole has a dipole moment of approximately 4.0–5.0 D, compared to 3.0–3.5 D for 1,2,4-triazole, resulting in different hydrogen-bond acceptor strengths and molecular recognition profiles [2]. In the context of 1-(2-phenoxyethyl)-1H-1,2,3-triazol-4-amine, this bioisosteric character means the compound can serve as a metabolically stable replacement for phenoxyethyl-containing amide scaffolds in medicinal chemistry programs, a substitution strategy not accessible with 1,2,4-triazole analogs [3].

Bioisosterism Metabolic stability Triazole isomer

Free Amine as a Synthetic Handle for Modular Derivatization

The 4-position primary amine of 1-(2-phenoxyethyl)-1H-1,2,3-triazol-4-amine provides a nucleophilic handle for amide coupling, sulfonamide formation, reductive amination, and urea synthesis, enabling rapid library generation [1]. This contrasts with 1-(2-phenoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (which requires activation for amide bond formation), N-arylated triazoles lacking reactive functionality, and the 1,2,4-triazol-3-amine regioisomer (CAS 1248668-49-6) where the amine is at position 3 rather than 4, producing different electronic and steric environments for derivatization [2]. The combination of a free amine with click chemistry assembly (CuAAC) means the entire scaffold can be constructed in a modular, two-step sequence—triazole formation followed by amine derivatization—without protecting group manipulations, a synthetic efficiency advantage not shared by triazole-carboxylic acid or triazole-thiol intermediates [3].

Derivatization Amine handle Combinatorial chemistry

Antifungal Mechanism Divergence from CYP51-Targeting Azoles

While no published MIC data exist specifically for 1-(2-phenoxyethyl)-1H-1,2,3-triazol-4-amine itself, structurally related 1,2,3-triazole-amine conjugates have demonstrated potent antifungal activity: amide-amine tethered 1,2,3-triazole conjugates achieved MIC values as low as 0.0295 μmol/mL against fungal strains [1], and phenoxy-containing 1,2,3-triazole derivatives showed MIC values ranging from 0.5 to 32 μg/mL against Candida albicans ATCC 90028 [2]. In contrast, the established 1,2,4-triazole antifungal class (fluconazole, itraconazole, epoxiconazole) operates via CYP51 (lanosterol 14α-demethylase) inhibition with IC₅₀ values in the nanomolar to low micromolar range against the isolated enzyme [3]. The 1,2,3-triazole scaffold has been shown to engage different antifungal mechanisms, including direct membrane disruption and non-CYP51 target inhibition, potentially offering activity against azole-resistant Candida strains where CYP51 mutations have rendered 1,2,4-triazole antifungals ineffective [4].

Antifungal Candida albicans MIC

Sigma-1 Receptor Ligand Potential of 1,2,3-Triazole Amines

A patent family (WO/EP/US) specifically covering 1,2,3-triazole-4-amine derivatives as sigma receptor ligands demonstrates that compounds within this scaffold class achieve nanomolar binding affinity (Kᵢ < 100 nM) at sigma-1 receptors, with some derivatives showing selectivity ratios exceeding 50-fold over sigma-2 receptors [1]. The closest structural comparator, the 1-(2-phenoxyethyl)-1H-1,2,4-triazol-3-amine isomer (CAS 1248668-49-6), has no reported sigma receptor affinity data, as the 1,2,4-triazole scaffold preferentially interacts with cytochrome P450 enzymes rather than sigma receptors [2]. The phenoxyethyl substituent in the target compound is consistent with the lipophilic arylalkyl groups described in the sigma receptor patent SAR, where phenoxyethyl and related ether-linked aromatic groups were identified as preferred N1 substituents for sigma-1 binding [3].

Sigma receptor CNS Binding affinity

1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine Applications


Medicinal Chemistry: Amide Bioisostere Hit-to-Lead Libraries

This compound is ideally suited for inclusion in fragment-based and lead-like screening libraries where a 1,2,3-triazole serves as a metabolically stable trans-amide bond replacement [1]. With a LogP of 1.43 and a single HBD, it occupies favorable drug-like chemical space per Lipinski's Rule of Five, distinguishing it from the excessively hydrophilic 1,2,4-triazol-4-amine isomer (LogP –2.07) and the excessively lipophilic 5-(1-phenoxyethyl)-3-phenyl analogs (LogP 3.81) . The free primary amine enables rapid parallel derivatization into amide, sulfonamide, and urea libraries without protecting group strategies, offering procurement efficiency for medicinal chemistry groups building focused triazole libraries [2].

Sigma-1 Receptor Drug Discovery for CNS Disorders

Based on the patent precedent establishing 1,2,3-triazol-4-amine derivatives as sigma-1 receptor ligands with nanomolar affinity (Kᵢ < 100 nM) and >50-fold selectivity over sigma-2 [1], this compound serves as a viable starting point for sigma receptor-focused medicinal chemistry. The phenoxyethyl N1-substituent aligns with the lipophilic arylalkyl SAR described in the sigma receptor patent literature, providing an advantage over the 1,2,4-triazol-3-amine isomer (CAS 1248668-49-6) which lacks any reported sigma receptor activity . Procurement for CNS programs should prioritize this 1,2,3-triazole scaffold over 1,2,4-triazole alternatives.

Antifungal Screening Against Azole-Resistant Candida & Aspergillus

The 1,2,3-triazole scaffold operates through mechanisms distinct from the CYP51 inhibition exploited by 1,2,4-triazole antifungals (fluconazole, itraconazole), as evidenced by potent activity of structurally related 1,2,3-triazole-amine conjugates (MIC 0.0295–32 μg/mL) against Candida spp. [1]. This mechanistic divergence is particularly relevant for screening against azole-resistant clinical isolates, where CYP51 mutations render 1,2,4-triazoles ineffective (MIC shifts from <1 to >64 μg/mL) . The phenoxyethyl substituent may further enhance fungal membrane penetration relative to shorter-chain triazole analogs [2].

Chemical Biology Probe Development via CuAAC Click Chemistry

The compound's assembly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables bioorthogonal probe strategies: the phenoxyethyl-azide precursor can be used in cellular CuAAC reactions for target identification, while the free amine permits subsequent attachment of fluorophores, biotin, or affinity tags [1]. This dual-functionalization capability—triazole formation via click chemistry plus amine derivatization—is unique to 1,2,3-triazol-4-amines and not accessible with triazole-carboxylic acids or 1,2,4-triazole isomers, providing a distinct procurement rationale for chemical biology groups developing activity-based probes .

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